Quadranoside III: A Technical Guide for Researchers
Quadranoside III: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Quadranoside III, a triterpene glucoside isolated from the seeds of Combretum quadrangulare. The information presented herein is compiled from publicly available scientific literature, with a focus on its chemical structure, properties, and biological activities.
Chemical Structure and Identification
Quadranoside III is a complex natural product belonging to the triterpene glycoside family. Its chemical identity has been established through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The definitive structure of Quadranoside III was reported in the Journal of Natural Products in 2000. While a 2D structural image is not available in the public domain, its chemical identifiers provide a precise description of its topology and stereochemistry.
| Identifier | Value |
| Molecular Formula | C36H58O11[1] |
| InChI | InChI=1S/C36H58O11/c1-31(17-38)10-12-36(30(45)47-29-27(43)26(42)25(41)22(16-37)46-29)13-11-34(4)19(20(36)14-31)6-7-24-32(2)15-21(40)28(44)33(3,18-39)23(32)8-9-35(24,34)5/h6,20-29,37-44H,7-18H2,1-5H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,31+,32-,33-,34+,35+,36-/m0/s1[1] |
| InChIKey | FZEKJLLBSCAOPU-ZIFCEQGUSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of Quadranoside III is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 666.8 g/mol | [1] |
| Exact Mass | 666.397913 g/mol | [1] |
| Appearance | Not reported | - |
| Solubility | Soluble in Pyridine-d5 (for NMR) | [1] |
| Optical Rotation | Not publicly available | - |
Experimental Protocols
The following sections detail the methodologies for the isolation of Quadranoside III and the assessment of its biological activity, as inferred from the primary literature.
Isolation and Purification of Quadranoside III
The isolation of Quadranoside III from the seeds of Combretum quadrangulare is a multi-step process involving extraction and chromatography. The general workflow is depicted below.
Detailed Steps:
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Extraction: The dried and powdered seeds of Combretum quadrangulare are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The methanol-soluble fraction, which contains the triterpene glycosides, is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of methanol in water.
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Silica Gel Chromatography: Fractions containing compounds of interest are further purified by silica gel column chromatography using a gradient of chloroform and methanol.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification of Quadranoside III is achieved by preparative reverse-phase HPLC to yield the pure compound.
Hepatoprotective Activity Assay
The potential of Quadranoside III to protect liver cells from damage was assessed using an in-vitro model of D-galactosamine (D-GalN) and Tumor Necrosis Factor-alpha (TNF-α)-induced cytotoxicity in primary cultured mouse hepatocytes.
Protocol:
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Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice and cultured in appropriate media.
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Treatment: The cultured hepatocytes are pre-treated with varying concentrations of Quadranoside III for a specified period.
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Induction of Cytotoxicity: Following pre-treatment, the cells are exposed to a combination of D-galactosamine and TNF-α to induce apoptosis.
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Incubation: The treated cells are incubated for 24 hours.
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Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
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Data Analysis: The percentage of cell protection is calculated by comparing the viability of cells treated with Quadranoside III to that of untreated control cells and cells treated with D-GalN/TNF-α alone.
Biological Activity and Signaling Pathways
The mechanism of D-GalN/TNF-α-induced hepatotoxicity involves the activation of the extrinsic apoptosis pathway. A simplified representation of this signaling cascade is provided below.
Conclusion
Quadranoside III is a well-characterized triterpene glycoside from Combretum quadrangulare. While its chemical structure and properties have been defined, initial biological screening for hepatoprotective activity did not show significant effects in the D-galactosamine/TNF-α-induced cytotoxicity model. Further research may be warranted to explore other potential biological activities of this complex natural product. This technical guide provides a foundational resource for scientists interested in the study of Quadranoside III and related compounds.
